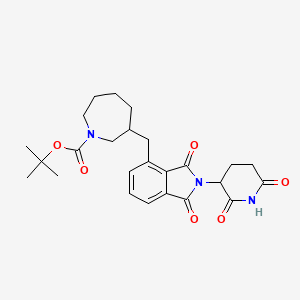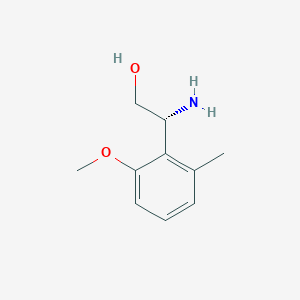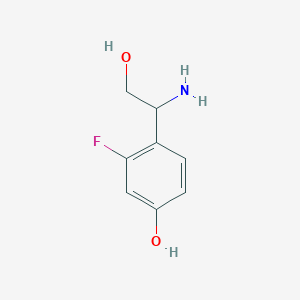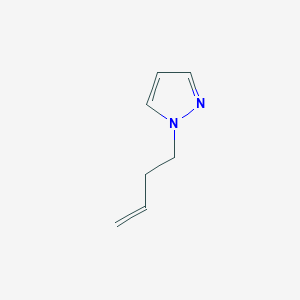
1-(but-3-en-1-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(but-3-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 The but-3-en-1-yl group attached to the pyrazole ring introduces an unsaturated hydrocarbon chain, which can influence the compound’s reactivity and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-en-1-yl)-1H-pyrazole typically involves the reaction of pyrazole with but-3-en-1-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrazole acts as a nucleophile, attacking the electrophilic carbon of the but-3-en-1-yl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole, enhancing its nucleophilicity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(but-3-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The double bond in the but-3-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated alkyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) for hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or organolithium reagents for nucleophilic substitution.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated pyrazoles or other substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(but-3-en-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(but-3-en-1-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The but-3-en-1-yl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
1-(but-3-en-1-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(but-3-en-1-yl)-1H-triazole: Contains a triazole ring, offering different electronic properties and reactivity.
1-(but-3-en-1-yl)-1H-tetrazole: Features a tetrazole ring, which can impact its acidity and coordination chemistry.
Uniqueness: 1-(but-3-en-1-yl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the but-3-en-1-yl group. This structure provides a balance of electronic and steric properties, making it versatile for various chemical reactions and applications. The pyrazole ring’s nitrogen atoms can participate in coordination chemistry, while the but-3-en-1-yl group offers a site for further functionalization.
Propriétés
IUPAC Name |
1-but-3-enylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-3-6-9-7-4-5-8-9/h2,4-5,7H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLINLMKRWTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)
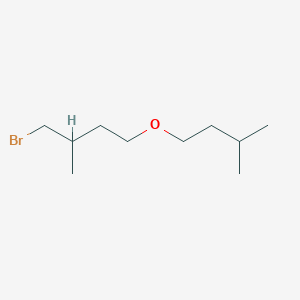

![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)

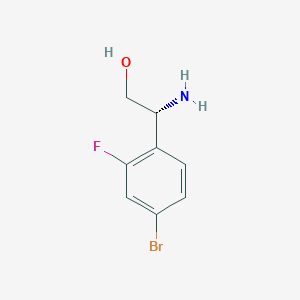
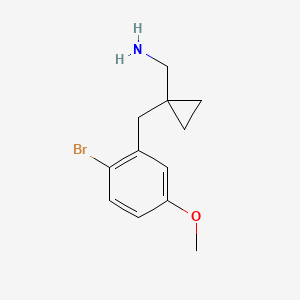
![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
